Cas no 2229082-49-7 (4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)

4-(2,3-Dihydro-1H-inden-1-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to a dihydroindene moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fused aromatic system enhances stability, while the pyrazole ring offers versatile reactivity for further functionalization. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in developing kinase inhibitors or CNS-targeting agents. The compound's balanced lipophilicity and moderate polarity contribute to favorable pharmacokinetic profiles in drug discovery applications. Researchers value this building block for its synthetic accessibility and potential to modulate selectivity in medicinal chemistry campaigns.
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole structure
2229082-49-7 structure
Product name:4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
CAS No:2229082-49-7
MF:C12H12N2
Molecular Weight:184.237082481384
CID:5913993
PubChem ID:165948823

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
    • 2229082-49-7
    • EN300-1746092
    • インチ: 1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(11)10-7-13-14-8-10/h1-4,7-8,12H,5-6H2,(H,13,14)
    • InChIKey: LLMXSIVEQMDIOX-UHFFFAOYSA-N
    • SMILES: N1C=C(C=N1)C1C2C=CC=CC=2CC1

計算された属性

  • 精确分子量: 184.100048391g/mol
  • 同位素质量: 184.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 28.7Ų

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1746092-5.0g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
5g
$4349.0 2023-05-24
Enamine
EN300-1746092-0.1g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
0.1g
$1320.0 2023-09-20
Enamine
EN300-1746092-0.25g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
0.25g
$1381.0 2023-09-20
Enamine
EN300-1746092-1g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
1g
$1500.0 2023-09-20
Enamine
EN300-1746092-10g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
10g
$6450.0 2023-09-20
Enamine
EN300-1746092-1.0g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
1g
$1500.0 2023-05-24
Enamine
EN300-1746092-2.5g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
2.5g
$2940.0 2023-09-20
Enamine
EN300-1746092-0.05g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
0.05g
$1261.0 2023-09-20
Enamine
EN300-1746092-5g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
5g
$4349.0 2023-09-20
Enamine
EN300-1746092-0.5g
4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole
2229082-49-7
0.5g
$1440.0 2023-09-20

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 関連文献

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazoleに関する追加情報

4-(2,3-Dihydro-1H-inden-1-yl)-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 2229082-49-7, commonly referred to as 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug discovery and advanced materials development. In this article, we will delve into the properties, synthesis, and recent research findings related to this compound.

4-(2,3-Dihydro-1H-inden-1-yl)-1H-pyrazole is an organic heterocyclic compound characterized by a pyrazole ring fused with a dihydroindenyl group. The pyrazole ring, a five-membered aromatic structure containing two nitrogen atoms, is known for its stability and reactivity in various chemical transformations. The dihydroindenyl group, on the other hand, adds a bicyclic structure to the molecule, enhancing its versatility in different chemical environments. This combination makes 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For instance, the compound has been investigated for its role in inhibiting certain enzymes associated with neurodegenerative diseases. These findings underscore the importance of understanding the molecular interactions and bioavailability of this compound.

The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole involves a series of well-established organic reactions. One common approach is the condensation of indene derivatives with nitrogen-containing precursors under specific reaction conditions. This method ensures high yield and purity of the final product. The optimization of reaction conditions has been a focus of recent research to improve scalability and reduce production costs.

In addition to its role in drug discovery, 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as an active layer material in organic light-emitting diodes (OLEDs) and photovoltaic cells. These applications highlight the compound's versatility across multiple disciplines.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(2,3-dihydro-1H-inden-1-yli)-pyrazole. Density functional theory (DFT) calculations have revealed key information about its molecular orbitals and interaction patterns with other molecules. This knowledge is crucial for designing new compounds based on this scaffold and optimizing their properties for specific applications.

The study of 4-(2,3-dihydro-1H-inden-yli)-pyrazole has also led to interesting discoveries in stereochemistry and conformational analysis. The dihydroindenyl group introduces steric effects that influence the overall geometry of the molecule. Understanding these effects is essential for predicting how the compound will behave in different chemical environments and biological systems.

In conclusion, 4-(2,3-dihydroindan-yli)pyrazole (CAS No: 2229082-49-) is a versatile compound with significant potential in various fields of science and technology. Its unique structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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